molecular formula C11H14F4 B6178219 1-fluoro-3-(trifluoromethyl)adamantane CAS No. 40556-45-4

1-fluoro-3-(trifluoromethyl)adamantane

Cat. No.: B6178219
CAS No.: 40556-45-4
M. Wt: 222.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the adamantane framework. The incorporation of fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-(trifluoromethyl)adamantane typically involves the fluorination of 3-hydroxyadamantane-1-carboxylic acid. This process can be achieved through various methods, including direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or by employing electrophilic fluorination reagents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as gas-phase fluorination or continuous flow processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Fluoro-3-(trifluoromethyl)adamantane has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antiviral and antibacterial activities, where it can disrupt the function of viral or bacterial proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3-(trifluoromethyl)adamantane is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

40556-45-4

Molecular Formula

C11H14F4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.